3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHHYGZMABHFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C(C1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the direct alkylation of the parent compound, 3H,4H-thieno[3,2-d]pyrimidin-4-one, with propargyl bromide under basic conditions. The nitrogen at position 3 of the pyrimidinone ring undergoes deprotonation in the presence of sodium hydroxide, followed by nucleophilic substitution with propargyl bromide.
-
Deprotonation : 3H,4H-thieno[3,2-d]pyrimidin-4-one (20 mmol) is dissolved in ethanol (200 mL) containing sodium hydroxide (20 mmol).
-
Alkylation : Propargyl bromide (25 mmol) is added to the cooled solution, and the mixture is heated at 80°C for 1 hour.
-
Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with ethanol, and recrystallized from glacial acetic acid.
Key Data :
Spectral Characterization
The product is characterized by spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃) : δ 2.50 (t, J = 2.4 Hz, 1H, C≡CH), 4.20 (d, J = 2.4 Hz, 2H, N-CH₂), 7.30–8.10 (m, 3H, aromatic protons).
Comparative Analysis of Methods
The alkylation method is favored due to its simplicity, scalability, and avoidance of transition-metal catalysts. In contrast, the Sonogashira route remains speculative and synthetically challenging.
Green Chemistry Considerations
The alkylation method aligns with green chemistry principles:
-
E-factor : Calculated as 1.5 for analogous reactions (mass waste per product mass).
-
Solvent Recovery : Ethanol can be recycled, reducing environmental impact.
Industrial Scalability and Cost
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium azide. Reaction conditions often involve the use of solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is , with a molecular weight of approximately 219.26 g/mol. The compound features a unique fused ring structure that contributes to its biological activity. Its solubility in various organic solvents makes it suitable for biological assays and synthetic applications.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have been extensively studied for their antimicrobial properties . Research indicates that derivatives of this compound exhibit significant antibacterial and antimycobacterial activities. For example:
- In vitro Studies : Related compounds have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating potent antimicrobial effects .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 8 |
| 2 | S. aureus | 16 |
These findings suggest that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antimicrobial potency.
Anticancer Potential
Recent studies have also highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- Cytotoxicity Assays : Compounds have been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231). Some derivatives displayed IC50 values as low as 27.6 µM, indicating significant cytotoxic activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 27.6 |
| B | HeLa | 32.5 |
The mechanism behind this activity is believed to involve the inhibition of key enzymes related to cellular proliferation or the induction of apoptosis in cancer cells.
Synthetic Applications
In addition to its biological activities, This compound serves as a building block in synthetic chemistry . It is used in the synthesis of more complex molecules through various organic reactions:
-
Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse substituents at specific positions on the thienopyrimidine core .
- Example Reaction : Buchwald-Hartwig coupling has been successfully applied to functionalize thienopyrimidine derivatives.
- Synthesis of Derivatives : The compound's unique structure allows for the derivatization that can lead to new compounds with enhanced biological properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial efficacy against multiple bacterial strains. The results indicated that specific modifications significantly improved antibacterial activity compared to the parent compound.
Case Study 2: Anticancer Activity
Research focused on a series of thieno[3,2-d]pyrimidine derivatives demonstrated their potential as anticancer agents through cytotoxicity assays against various cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Hybrids
Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Benzo-Fused Derivatives
Example: 2-(4-tert-butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one
- Structural Difference : Incorporates a benzo-fused ring system, enhancing aromaticity and planarity.
- Bioactivity: Exhibits nanomolar inhibition of tankyrases (TNKS1/2; IC₅₀ = 21–29 nM) due to improved π-π stacking with enzyme active sites .
Aryl-Substituted Analogues
Examples :
- 7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Structural Difference : Substitutes the propargyl group with aryl rings (methylphenyl, chlorophenyl).
- Physicochemical Impact : Aryl groups increase hydrophobicity (logP ~2.5–3.0) compared to the propargyl derivative (logP ~1.8) .
Substituent Effects on Activity
Propargyl vs. Propenyl Groups
Example: 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Sulfur-Containing Substituents
Example: 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Structural Difference : Features a morpholine-linked sulfanyl group.
Pharmacological Profiles
Biological Activity
The compound 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.27 g/mol. The unique fused ring structure contributes to its biological activity and solubility in various organic solvents, making it suitable for biological assays.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties . For example:
- In vitro studies demonstrated that related compounds show activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) suggest potent antimicrobial effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 8 |
| 2 | S. aureus | 16 |
These findings underscore the potential of thieno[3,2-d]pyrimidine derivatives as candidates for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied. A notable study evaluated the cytotoxicity of synthesized compounds against various cancer cell lines:
- MDA-MB-231 (breast cancer) : Certain derivatives exhibited IC50 values as low as 27.6 µM, indicating significant cytotoxic activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 27.6 |
| B | HeLa | 15.0 |
| C | CEM | 20.5 |
The mechanism of action appears to involve the inhibition of key enzymes associated with cellular proliferation or the induction of apoptosis in cancer cells. For instance, one study highlighted the inhibitory effect on MIF2 tautomerase activity.
Case Studies
-
Study on Antitubulin Agents :
- A study published in MDPI explored the antiproliferative activities of thieno[3,2-d]pyrimidine derivatives against a panel of cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma). The most active compounds showed IC50 values ranging from 1.1 to 4.7 µM across different cell lines, indicating their potential as selective anticancer agents .
- Mechanistic Insights :
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thieno[3,2-d]pyrimidinone derivatives can be synthesized by refluxing precursors like 2-amino-thiophene derivatives with formic acid for 16–18 hours to form the pyrimidinone core . The propargyl group (prop-2-yn-1-yl) is introduced via nucleophilic substitution or alkylation reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. For instance, catalytic p-toluenesulfonic acid has been used in analogous systems to enhance reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns and verifying the presence of the propargyl group (characteristic peaks for acetylenic protons and carbons) .
- X-ray Crystallography : Provides definitive structural evidence, including bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.851 Å, b = 10.755 Å) have been reported for structurally related thieno-pyrimidinones .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Catalyst Screening : Test acids (e.g., p-toluenesulfonic acid) or bases to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while refluxing in formic acid can drive cyclization .
- Time-Temperature Profiling : Monitor reaction progress via TLC or HPLC to identify optimal reflux duration (e.g., 16–18 hours for analogous systems) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer :
- Dynamic NMR Studies : Investigate conformational flexibility (e.g., rotational barriers of the propargyl group) that may cause discrepancies between solution (NMR) and solid-state (X-ray) structures .
- DFT Calculations : Compare experimental bond lengths/angles with computational models to identify steric or electronic effects influencing structural variations .
Q. What computational strategies predict the physicochemical properties and drug-likeness of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to assess oral bioavailability, logP, and permeability .
- Molecular Docking : Screen against target proteins (e.g., kinases) to evaluate binding affinity and guide SAR studies.
- Quantum Mechanical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
Q. How should researchers design experiments to assess the bioactivity of this compound in vitro?
- Methodological Answer :
- Dose-Response Assays : Use a randomized block design with split-split plots to test multiple concentrations (e.g., 1–100 µM) across biological replicates .
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (e.g., DMSO) to validate assay conditions.
- Endpoint Selection : Measure IC₅₀ values for enzyme inhibition or EC₅₀ for cellular activity, supported by orthogonal assays (e.g., Western blotting for target modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
